2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide 2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034592-47-5
VCID: VC4583983
InChI: InChI=1S/C16H19N3O5S2/c1-18-13-7-3-4-8-14(13)19(26(18,22)23)12-11-17-25(20,21)16-10-6-5-9-15(16)24-2/h3-10,17H,11-12H2,1-2H3
SMILES: CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=CC=C3OC
Molecular Formula: C16H19N3O5S2
Molecular Weight: 397.46

2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide

CAS No.: 2034592-47-5

Cat. No.: VC4583983

Molecular Formula: C16H19N3O5S2

Molecular Weight: 397.46

* For research use only. Not for human or veterinary use.

2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide - 2034592-47-5

Specification

CAS No. 2034592-47-5
Molecular Formula C16H19N3O5S2
Molecular Weight 397.46
IUPAC Name 2-methoxy-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide
Standard InChI InChI=1S/C16H19N3O5S2/c1-18-13-7-3-4-8-14(13)19(26(18,22)23)12-11-17-25(20,21)16-10-6-5-9-15(16)24-2/h3-10,17H,11-12H2,1-2H3
Standard InChI Key IKTOKOFSYSCZLK-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=CC=C3OC

Introduction

The compound 2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a complex organic molecule that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and are widely utilized in medicinal chemistry. This specific compound features a unique structure that incorporates both a methoxy group and a thiadiazole moiety, which may contribute to its potential biological activities.

Molecular Formula and Weight

The molecular formula for this compound is not explicitly provided in the available literature, but it can be inferred based on its structural components. Typically, compounds of this class have molecular weights in the range of 400-500 g/mol, depending on the specific substituents.

Synthesis

The synthesis of 2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide typically involves multiple synthetic steps. These steps often include the formation of the thiadiazole ring followed by alkylation and sulfonamide formation processes. The reaction conditions must be optimized for temperature, solvent choice, and time to achieve the desired product.

Characterization

Characterization of this compound involves advanced spectroscopic techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These methods provide detailed information about the compound's structure and purity.

Biological Activity

Sulfonamides, including this compound, are known for their antibacterial properties. They typically act by inhibiting bacterial enzymes involved in folate synthesis, such as dihydropteroate synthase. The presence of the thiadiazole moiety may enhance its biological activity, potentially offering additional antimicrobial or anticancer effects.

Applications

The compound has potential applications in pharmaceutical development, particularly in the design of new antibacterial agents. Its unique structure suggests it could also be explored for other biological activities, such as anticancer or anti-inflammatory properties.

Future Directions

Future studies should focus on molecular docking simulations to understand its binding affinities with target proteins or enzymes. Additionally, in vitro and in vivo experiments are necessary to confirm its efficacy and safety for potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator